molecular formula C20H24N2O4S B12474449 N-(2-methoxybenzyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide

N-(2-methoxybenzyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B12474449
M. Wt: 388.5 g/mol
InChI Key: ODUWYSGEFOSYOM-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a methoxybenzyl group, a methyl group, and a pyrrolidin-1-ylsulfonyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-methoxybenzylamine to yield N-(2-methoxybenzyl)-4-methylbenzamide.

    Introduction of the Pyrrolidin-1-ylsulfonyl Group: The next step involves the sulfonylation of the benzamide derivative. This is achieved by reacting the benzamide with pyrrolidine and a sulfonyl chloride reagent, such as methanesulfonyl chloride, under basic conditions to introduce the pyrrolidin-1-ylsulfonyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially leading to the formation of a phenol derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

N-(2-methoxybenzyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxybenzyl and pyrrolidin-1-ylsulfonyl groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxybenzyl)-2-[2-(2-methylphenyl)pyrrolidin-1-yl]acetamide
  • N-(2-methoxybenzyl)-3-(3-methylphenyl)-4-oxo-2-pyrrolidin-1-yl-3,4-dihydroquinazoline-7-carboxamide

Uniqueness

N-(2-methoxybenzyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C20H24N2O4S/c1-15-9-10-16(13-19(15)27(24,25)22-11-5-6-12-22)20(23)21-14-17-7-3-4-8-18(17)26-2/h3-4,7-10,13H,5-6,11-12,14H2,1-2H3,(H,21,23)

InChI Key

ODUWYSGEFOSYOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2OC)S(=O)(=O)N3CCCC3

Origin of Product

United States

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